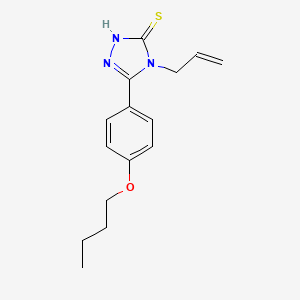

4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an allyl group, a butoxyphenyl group, and a thiol group attached to the triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.

Attachment of the Butoxyphenyl Group: The butoxyphenyl group can be attached through a nucleophilic substitution reaction using 4-butoxyphenyl bromide or chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The allyl and butoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

Oxidation: Disulfide or sulfonic acid derivatives.

Reduction: Dihydro derivatives of the triazole ring.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

One of the most notable applications of 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol is its antifungal properties. Research indicates that derivatives of triazole compounds exhibit potent antifungal activities against various pathogens. A study demonstrated that this compound effectively inhibits the growth of fungal strains such as Candida albicans and Aspergillus niger, making it a candidate for developing antifungal medications .

Anticancer Properties

Emerging studies suggest that triazole derivatives can influence cancer cell proliferation. Specifically, this compound has shown promise in inhibiting tumor growth in vitro. This effect is attributed to its ability to induce apoptosis in cancer cells while sparing normal cells. Further research is required to elucidate the mechanisms involved and to evaluate its efficacy in vivo .

Pesticide Development

The compound's structure allows it to serve as a potential pesticide agent. Its effectiveness against fungal pathogens can be harnessed to protect crops from diseases. Preliminary studies indicate that formulations containing this compound can reduce fungal infections in various crops, thereby enhancing yield and quality .

Plant Growth Regulation

In addition to its antifungal properties, triazoles are known to act as plant growth regulators. Research suggests that this compound may promote root development and increase resistance to environmental stressors in plants .

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing novel materials with enhanced properties. For instance, incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. Studies have shown that composites made with this triazole derivative exhibit superior performance compared to traditional materials .

Case Studies

Wirkmechanismus

The mechanism of action of 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may exert its effects by:

Inhibiting Enzymes: The triazole ring can interact with the active site of enzymes, leading to inhibition of their activity.

Binding to Receptors: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- 4-Allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

- 4-Allyl-5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the butoxyphenyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can be leveraged to tailor the compound for specific applications in medicinal chemistry and materials science.

Biologische Aktivität

4-Allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and case analyses.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₁₉N₃OS

- Molecular Weight : 289.4 g/mol

- CAS Number : 831241-56-6

Synthesis

The synthesis of this compound typically involves the reaction of substituted isothiocyanates with hydrazides through base-catalyzed intramolecular dehydrative cyclization. This method allows for the introduction of various substituents that can enhance biological activity .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various 1,2,4-triazole derivatives found that compounds similar to this compound showed effective antibacterial and antifungal activity. For instance:

- Antibacterial Activity : Compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating inhibition comparable to standard antibiotics .

- Antifungal Activity : The compound exhibited antifungal properties against Candida albicans and Aspergillus niger, indicating potential use in treating fungal infections .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells were used to assess cytotoxicity.

- Findings : The compound demonstrated a higher selectivity towards cancer cells compared to normal cells, with IC50 values indicating significant growth inhibition .

Anti-inflammatory Activity

Triazole compounds have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes:

- Mechanism : Studies suggest that these compounds can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing nitric oxide production .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of triazole derivatives:

Eigenschaften

IUPAC Name |

3-(4-butoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-3-5-11-19-13-8-6-12(7-9-13)14-16-17-15(20)18(14)10-4-2/h4,6-9H,2-3,5,10-11H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTFSMASIBWVMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.